Raddeanin A

Übersicht

Beschreibung

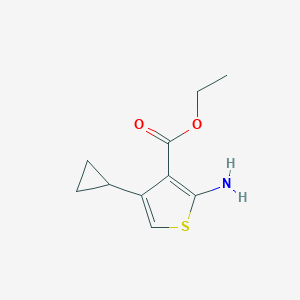

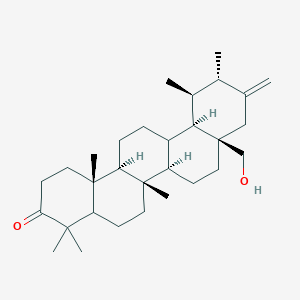

Raddeanin A is a triterpenoid isolated from Anemone raddeana Regel . It exhibits a broad spectrum of biological activities such as anti-tumor and anti-inflammatory . It is also uncovered as a potent ICD inducer .

Synthesis Analysis

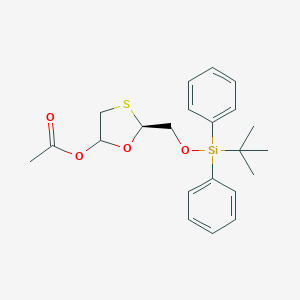

Raddeanin A was synthesized using stepwise glycosylation from oleanolic acid, employing arabinosyl, glucosyl, and rhamnosyl trichloroacetimidate as donors .

Molecular Structure Analysis

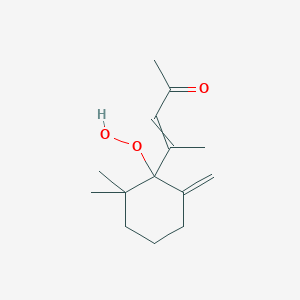

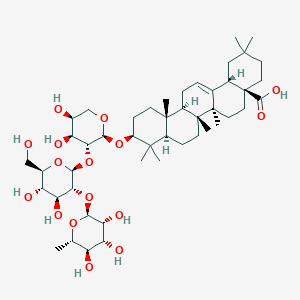

The chemical structure of Raddeanin A was confirmed by means of 1H-NMR, 13C-NMR, IR, MS, and elemental analysis . The structure was elucidated to be 3-O-α-L-rhamnopyranosyl- (1→2)-β-D-glucopyranosyl- (1→2)-α-L-arabinopyranoside oleanolic acid .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Raddeanin A include stepwise glycosylation from oleanolic acid .

Physical And Chemical Properties Analysis

The molecular formula of Raddeanin A is C47H76O16 . More detailed physical and chemical properties are not available in the retrieved sources.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Raddeanin A (RA) has shown significant potential as an anticancer agent. It induces apoptosis, cell cycle arrest, inhibits invasion, migration and angiogenesis in malignant cell lines as well as in preclinical models . As a potent inducer, it inhibits pro-survival of B-cell lymphoma 2 family members (Bcl-2) and induces the activation of Bax (Bcl-2 associated X protein), cytochrome c, activated caspase-3, caspase-8, caspase-9 and poly-ADP ribose polymerase (PARP) cleavage .

Inhibition of PI3K/AKT/mTOR Pathway

RA has been found to promote autophagy-induced apoptosis by inactivating the PI3K/AKT/mTOR pathway in lung adenocarcinoma cells . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to cancer cell death.

Blockage of Wnt/β-catenin Signaling Pathway

RA can block cell proliferation through inhibition of the canonical Wnt/β-catenin signaling pathway in colorectal cancer cells . This pathway is often dysregulated in many types of cancer, leading to uncontrolled cell growth.

Alteration of NF-κB and STAT3 Signaling Pathways

RA can alter the activation of NF-κB and STAT3 signaling pathways to suppress invasion and metastasis . These pathways play a key role in inflammation and cancer progression.

Potential Against Drug Resistant Cancer Cells

RA has exhibited promising anticancer potential against drug resistant cancer cells and can enhance the anticancer effects of several chemotherapeutic agents . This could be a significant breakthrough in the treatment of drug-resistant cancers.

Improvement of Pathological and Cognitive Deficits

RA has been found to improve behavioral, spatial memory and learning ability in Alzheimer’s disease mice models . In the cortex and hippocampus, RA improved the morphology and arrangement of neurons, lowered the level of reactive astrocyte marker GFAP and apoptotic marker proteins Bax/Bcl2 ratio .

Wirkmechanismus

Target of Action

Raddeanin A, an oleanane class triterpenoid saponin isolated from Anemone raddeana Regel , has been found to directly bind to Transactive Responsive DNA-Binding Protein 43 (TDP-43) . TDP-43 is a protein that regulates gene expression and has been implicated in various diseases, including cancer .

Biochemical Pathways

Raddeanin A affects several biochemical pathways. It inhibits the NLRP3-mediated inflammation pathway and suppresses the Wnt/β-catenin pathway-mediated apoptosis . Additionally, it can downregulate the activity of the PI3K/AKT/mTOR pathway , which is known to play a crucial role in cell survival, growth, and proliferation.

Pharmacokinetics

Following oral administration, Raddeanin A was found in low concentrations in the heart, liver, spleen, lung, kidney, and plasma of mice . The majority of raddeanin a was distributed in the intestinal tract, particularly in the colon and caecum . This suggests that Raddeanin A may have a high oral bioavailability and a preference for distribution in the gastrointestinal tract.

Result of Action

Raddeanin A has shown potent antitumor effects. It induces apoptosis, cell cycle arrest, inhibits invasion, migration, and angiogenesis in malignant cell lines . It also enhances mitochondrial DNA-cGAS/STING Axis-Mediated Antitumor Immunity . In Alzheimer’s disease, it has been found to improve pathological and cognitive deficits by targeting β-amyloidosis .

Action Environment

The action of Raddeanin A can be influenced by the environment in which it is present. For example, in the context of Alzheimer’s disease, Raddeanin A was found to inhibit inflammation and apoptosis, thus improving blood-retinal barrier function in AD-related retinopathy . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O16/c1-22-30(50)33(53)35(55)38(59-22)62-37-34(54)32(52)26(20-48)60-40(37)63-36-31(51)25(49)21-58-39(36)61-29-12-13-44(6)27(43(29,4)5)11-14-46(8)28(44)10-9-23-24-19-42(2,3)15-17-47(24,41(56)57)18-16-45(23,46)7/h9,22,24-40,48-55H,10-21H2,1-8H3,(H,56,57)/t22-,24-,25-,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38-,39-,40-,44-,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQGPFFHGWNIGX-PPCHTBMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@H](CO[C@H]3O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

897.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Raddeanin A | |

CAS RN |

89412-79-3 | |

| Record name | Raddeanin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89412-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anemodeanin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089412793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89412-79-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)